

The Synthesis and Properties of 3,5-Diisopropylbromobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,5-Diisopropylbromobenzene**

Cat. No.: **B1339613**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-diisopropylbromobenzene**, a substituted aromatic hydrocarbon. The document details its chemical properties, synthesis, and spectroscopic data, compiled from various scientific sources. This guide is intended to be a valuable resource for professionals in research and development who may utilize this compound in their work.

Core Compound Properties

3,5-Diisopropylbromobenzene, also known as 1-bromo-3,5-diisopropylbenzene, is a significant intermediate in organic synthesis. Its physical and chemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₇ Br	[PubChem][1]
Molecular Weight	241.17 g/mol	[PubChem][1]
CAS Number	23058-81-3	[ChemScene][2], [Sigma-Aldrich]
Appearance	Liquid	[Sigma-Aldrich]
Purity	≥98%	[ChemScene][2]
SMILES	CC(C)C1=CC(=CC(=C1)Br)C(C)C	[PubChem][1]
InChI	InChI=1S/C12H17Br/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3	[PubChem][1]

Synthesis of 3,5-Diisopropylbromobenzene

The primary synthetic route to **3,5-diisopropylbromobenzene** involves the electrophilic bromination of 1,3-diisopropylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where a bromine atom is introduced onto the aromatic ring.[3][4] The synthesis can be conceptually broken down into two main stages: the preparation of the 1,3-diisopropylbenzene precursor and its subsequent bromination.

Stage 1: Synthesis of 1,3-Diisopropylbenzene

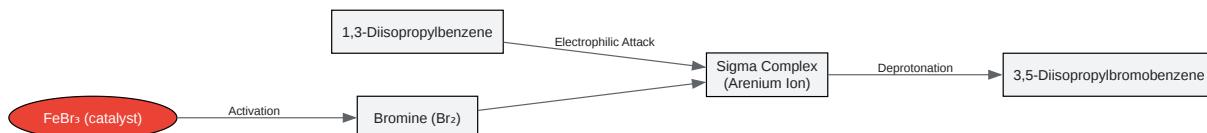
1,3-Diisopropylbenzene is typically synthesized via the Friedel-Crafts alkylation of benzene with propylene or an isopropyl halide (e.g., isopropyl bromide) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The reaction proceeds through the formation of an isopropyl carbocation, which then attacks the benzene ring.

Figure 1: Synthesis of 1,3-Diisopropylbenzene via Friedel-Crafts Alkylation.

Stage 2: Bromination of 1,3-Diisopropylbenzene

The subsequent bromination of 1,3-diisopropylbenzene is an electrophilic aromatic substitution reaction. The isopropyl groups are ortho-, para-directing and activating. Due to steric hindrance

from the two isopropyl groups, the incoming electrophile (bromonium ion) is directed to the C-5 position, which is meta to both isopropyl groups. The reaction is typically carried out using molecular bromine (Br_2) with a Lewis acid catalyst, such as iron(III) bromide (FeBr_3), which polarizes the $\text{Br}-\text{Br}$ bond to generate the electrophile.[3][6]



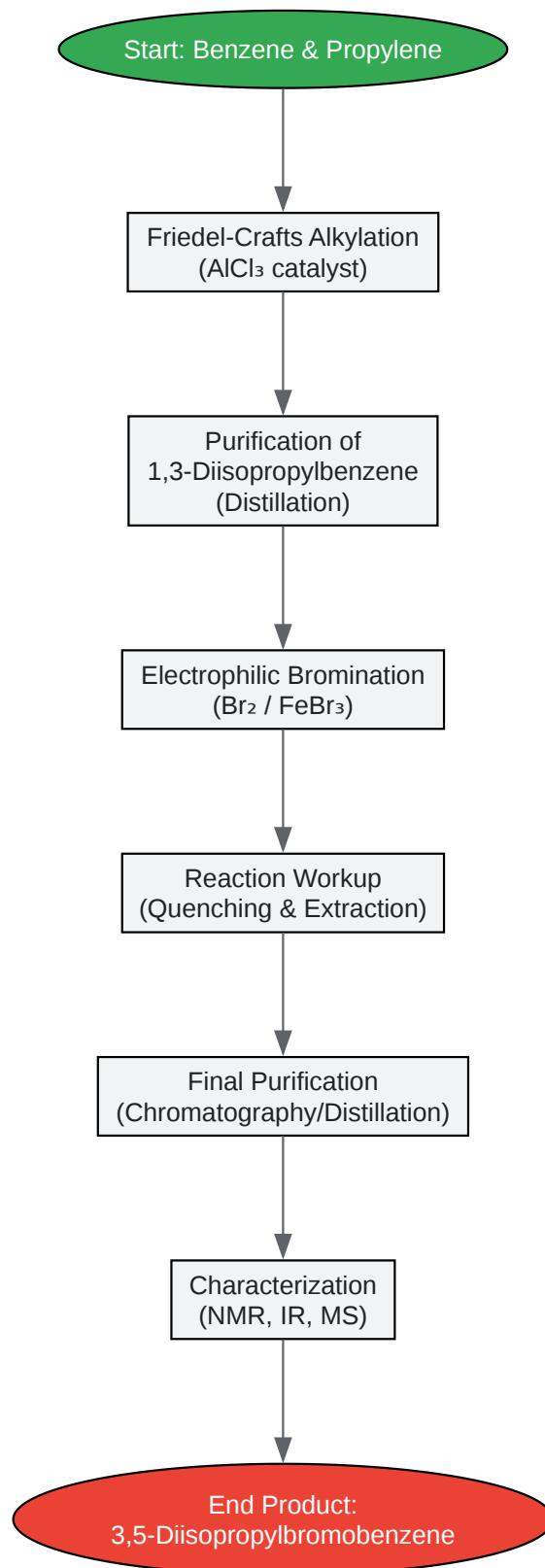
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Figure 2: Bromination of 1,3-Diisopropylbenzene.

Detailed Experimental Protocols

While a specific early research paper with a detailed protocol for **3,5-diisopropylbromobenzene** was not identified in the search, a general procedure can be constructed based on established methods for Friedel-Crafts alkylation and electrophilic aromatic bromination. The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety considerations.

Experimental Workflow

[Click to download full resolution via product page](#)**Figure 3:** Overall Experimental Workflow for the Synthesis of 3,5-Diisopropylbromobenzene.

Protocol 1: Synthesis of 1,3-Diisopropylbenzene

This protocol is based on the general principles of Friedel-Crafts alkylation.[\[5\]](#)

Materials:

- Benzene
- Propylene gas or 2-bromopropane
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM) as solvent
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet (or dropping funnel) is charged with anhydrous aluminum chloride and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Benzene is added to the stirred suspension.
- The mixture is cooled in an ice bath.
- Propylene gas is bubbled through the solution at a controlled rate, or 2-bromopropane is added dropwise.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The reaction is quenched by carefully pouring the mixture over crushed ice and 1 M HCl.

- The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 1,3-diisopropylbenzene.

Protocol 2: Bromination of 1,3-Diisopropylbenzene

This protocol is based on general procedures for the bromination of activated aromatic rings.[\[3\]](#) [\[6\]](#)

Materials:

- 1,3-Diisopropylbenzene
- Molecular bromine (Br_2)
- Iron powder or anhydrous iron(III) bromide (FeBr_3)
- Carbon tetrachloride (CCl_4) or dichloromethane (DCM) as solvent
- Saturated sodium thiosulfate solution
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware

Procedure:

- In a round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel, 1,3-diisopropylbenzene is dissolved in the chosen solvent.
- A catalytic amount of iron powder or FeBr_3 is added.
- A solution of bromine in the same solvent is added dropwise to the stirred mixture at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

- After the addition is complete, the mixture is stirred at room temperature until the bromine color disappears.
- The reaction mixture is then washed with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate.
- The solvent is removed by rotary evaporation, and the crude **3,5-diisopropylbromobenzene** can be purified by vacuum distillation or column chromatography.

Spectroscopic Data

The following table summarizes key spectroscopic data for **3,5-diisopropylbromobenzene**, which is crucial for its identification and characterization.

Spectroscopic Data	Values and Interpretation	Source
¹ H NMR	<p>Chemical shifts (δ) for aromatic and isopropyl protons.</p> <p>Expected signals would include a septet for the methine proton and a doublet for the methyl protons of the isopropyl groups, along with signals for the aromatic protons.</p>	[7] (General Reference)
¹³ C NMR	<p>Chemical shifts (δ) for the different carbon atoms in the molecule, including the ipso-, ortho-, meta-, and para-carbons of the aromatic ring, and the carbons of the isopropyl groups.</p>	(Related Compound), [7] (General Reference)
Infrared (IR)	<p>Characteristic absorption bands for C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and the C-Br stretching frequency.</p>	(Related Compound)
Mass Spectrometry (MS)	<p>The mass spectrum would show the molecular ion peak (M^+) and a characteristic M+2 peak due to the presence of the bromine isotopes (^{79}Br and ^{81}Br) in approximately a 1:1 ratio. Fragmentation patterns would correspond to the loss of isopropyl and other fragments.</p>	[8] (Related Compound)

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- To cite this document: BenchChem. [The Synthesis and Properties of 3,5-Diisopropylbromobenzene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339613#early-research-papers-on-3-5-diisopropylbromobenzene>]

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